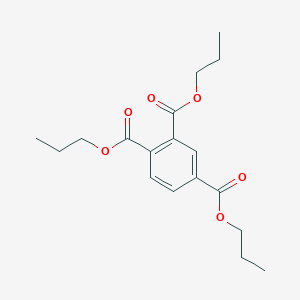

Tripropyl benzene-1,2,4-tricarboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

- Tripropyl benzene-1,2,4-tricarboxylate can be synthesized using hydrothermal methods, as demonstrated in the creation of coordination polymers where benzene tricarboxylic acid acts as an organic linker (Nadeem, Bhadbhade, & Stride, 2010).

Molecular Structure Analysis

- The molecular structure of related compounds, such as benzene-1,2,4-tricarboxylate derivatives, has been studied through X-ray crystallography, revealing details like crystal space groups and bonding patterns (Wang, Liu, Li, & Ng, 2005).

Chemical Reactions and Properties

- The chemical reactivity of benzene tricarboxylate derivatives has been explored in various contexts, including their interaction with metal ions to form coordination polymers (Fan et al., 2003).

Physical Properties Analysis

- The physical properties, such as thermal and magnetic properties of compounds derived from benzene tricarboxylate, have been characterized, revealing insights like antiferromagnetic behavior (Nadeem, Bhadbhade, & Stride, 2010).

Chemical Properties Analysis

- The chemical properties of benzene tricarboxylate derivatives, including their role in the formation of metal-organic frameworks and the influence of the nature of organic ligand on the structure of these frameworks, have been a subject of study (Fan et al., 2003).

Aplicaciones Científicas De Investigación

1. Application in Powder Coatings

- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate, also known as tris(oxiran-2-ylmethyl) benzene-1,3,5-tricarboxylate (TOTC), is used as a curing agent for polyester powder coatings .

- Methods of Application : TOTC was synthesized by a new two-step method without using harmful epichlorohydrin . The chemical structure of TOTC was determined by Fourier transform infrared spectroscopy and nuclear magnetic resonance spectroscopy .

- Results or Outcomes : The curing behavior and the curing reaction kinetics of TOTC/polyester resin (NH-3307) system were studied by dynamic differential scanning calorimetry . The activation energy Ea was 71.75 kJ mol -1 according to Flynn–Wall–Ozawa method, and the curing reaction of TOTC/NH-3307 system was described by Friedman method .

2. Application in Anti-Esophageal Cancer Activity Evaluation

- Summary of the Application : Two Cu (II) coordination polymers based on benzene-1,3,5-tricarboxylate and 1,2,4-triazolide ligands were prepared, and their nanoparticles were applied in anti-esophageal cancer activity evaluation .

- Methods of Application : The structures of the coordination polymers were analyzed via the X-ray single-crystal diffraction method, powder X-ray diffraction measurements, and elemental analyses .

- Results or Outcomes : The studies of anticancer activity have revealed that the coordination surrounding of the Cu (II) ion plays a key role in the resulting anticancer activities .

3. Application in Plasticisers

- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used as a plasticiser. Plasticisers are substances added to plastic during manufacturing to enhance its flexibility, durability, and other mechanical properties .

- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .

- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .

4. Application in Wire and Cable Insulation

- Summary of the Application : Tripropyl benzene-1,2,4-tricarboxylate is used in applications like wire and cable insulation .

- Methods of Application : The plasticiser molecules insert themselves between the polymer chains, reducing the intermolecular forces (such as van der Waals forces) that hold the chains together. This allows the polymer chains to move more freely, making the plastic material softer and more flexible .

- Results or Outcomes : The use of Tripropyl benzene-1,2,4-tricarboxylate as a plasticiser results in a more adaptable and pliable plastic product .

Propiedades

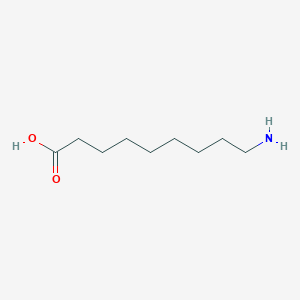

IUPAC Name |

tripropyl benzene-1,2,4-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h7-8,12H,4-6,9-11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEUYMNVHNSOBRS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCC)C(=O)OCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334554 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tripropyl benzene-1,2,4-tricarboxylate | |

CAS RN |

1528-54-7 |

Source

|

| Record name | Tripropyl 1,2,4-benzenetricarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)